1,1-METHYLENEDIPYRIDINIUM DIIODIDE
Description
Contextualization of Bis-Quaternary Ammonium (B1175870) Salts in Chemical Synthesis
Expanding upon the foundational structure of simple quaternary ammonium salts, bis-quaternary ammonium salts, also known as gemini (B1671429) surfactants, feature two quaternary ammonium centers linked by a spacer group. nih.govpreprints.org This dual-headed structure imparts unique physicochemical properties, such as a lower critical micelle concentration and enhanced surface activity compared to their single-headed counterparts. nih.govresearchgate.net In the realm of chemical synthesis, these compounds are not only utilized for their surfactant properties but also as templates for the synthesis of mesoporous materials, as electrolytes in electrochemical applications, and as precursors for N-heterocyclic carbenes. researchgate.net The nature of the spacer—be it a flexible alkyl chain or a rigid aromatic linker—plays a crucial role in determining the molecule's geometry and its subsequent application. preprints.org
Significance of 1,1'-Methylenedipyridinium Cation Architectures in Chemical Science
Within the diverse family of bis-quaternary ammonium salts, those possessing a 1,1'-methylenedipyridinium cation architecture are of particular interest. The single methylene (B1212753) bridge (-CH2-) provides a short and relatively rigid linkage between the two pyridinium (B92312) rings, leading to a well-defined spatial arrangement. This structural motif is fundamental to a class of compounds known as gemini pyridinium surfactants with a one-carbon spacer. The close proximity of the two cationic charges can influence their interaction with anionic species and biological membranes. Research into analogous structures, such as bis(pyrazolyl)methane and bis(pyridyl)methane derivatives, has highlighted their utility as ligands in coordination chemistry and their potential in the development of antitumoral agents, suggesting that the 1,1'-methylenedipyridinium framework holds similar promise for diverse applications in chemical science.
The compound at the heart of this discussion, 1,1-Methylenedipyridinium diiodide, embodies this specific architecture. While detailed research on this particular salt is not extensively documented in publicly available literature, its structure suggests potential applications that parallel those of other well-studied gemini pyridinium compounds.
Chemical Identity and Properties of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1,1'-Methylenebis(pyridinium) diiodide; 1-(Pyridinium-1-ylmethyl)pyridinium diiodide |
| CAS Number | 32405-50-8 |
| Molecular Formula | C11H12I2N2 |
| Molecular Weight | 426.04 g/mol |
Synthesis and Reactivity
A general and established method for the synthesis of N-alkylpyridinium halides is the Menshutkin reaction, which involves the alkylation of a tertiary amine (in this case, pyridine) with an alkyl halide. For the synthesis of this compound, this would logically involve the reaction of pyridine (B92270) with diiodomethane (B129776). In this proposed synthesis, two equivalents of pyridine would react with one equivalent of diiodomethane. The first pyridine molecule would displace one iodide ion to form the intermediate 1-(iodomethyl)pyridinium iodide. A second nucleophilic attack by another pyridine molecule on this intermediate would then displace the remaining iodide to form the final bis-pyridinium salt.
The reactivity of this compound is dictated by the chemical nature of its constituent parts: the two pyridinium rings and the methylene bridge. The pyridinium rings are electron-deficient and can be susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The protons on the methylene bridge are expected to be acidic due to the electron-withdrawing effect of the two adjacent positively charged nitrogen atoms. This could allow for deprotonation by a strong base to form a methylene ylide, a highly reactive intermediate that could participate in various subsequent reactions.
Potential Research Applications
While specific applications for this compound are not extensively reported, its structural similarity to other gemini pyridinium surfactants suggests a range of potential uses in chemical research. These include:
Phase-Transfer Catalysis: Like other quaternary ammonium salts, it could function as a phase-transfer catalyst, facilitating the reaction between reactants in immiscible phases.
Antimicrobial Research: Gemini surfactants are known for their antimicrobial properties. hyomen.org The dicationic structure of this compound could allow for strong interactions with bacterial cell membranes, suggesting potential as a subject for antimicrobial studies.
Gene Delivery: Cationic lipids and polymers are widely investigated as non-viral vectors for gene delivery. The dicationic nature of this compound could enable it to form complexes with negatively charged DNA or RNA, a key requirement for gene transfection agents. hyomen.org
Corrosion Inhibition: Quaternary ammonium salts have been shown to act as effective corrosion inhibitors for various metals by forming a protective film on the metal surface. researchgate.net The bis-pyridinium structure could potentially enhance this effect.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2HI/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHDOQCAWUXKTG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369583 | |
| Record name | 1,1'-Methylenedi(pyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32405-50-8 | |
| Record name | 1,1'-Methylenedi(pyridin-1-ium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1 Methylenedipyridinium Diiodide
Historical and Contemporary Approaches to Bis-Pyridinium Salt Synthesis
The synthesis of pyridinium (B92312) salts has been a subject of interest for over a century, with early methods laying the groundwork for more refined contemporary approaches. knaw.nlrsc.org Historically, the direct reaction of pyridine (B92270) with an alkylating agent, such as methyl iodide, was a common method. knaw.nl This foundational chemistry has been adapted and optimized over time to produce a wide array of pyridinium derivatives, including bis-pyridinium salts. rsc.orgresearchgate.net
Contemporary methods for synthesizing pyridinium salts, including 1,1'-methylenedipyridinium diiodide, often focus on improving yield, purity, and reaction conditions. nih.govresearchgate.net These methods can involve variations in solvents, temperature, and the use of catalysts to enhance reaction rates and selectivity. nih.govnih.gov The synthesis of bis-pyridinium salts, in particular, has been explored through various synthetic schemes, including the reaction of bis-pyrylium salts with diamines. google.commdpi.com
Reaction Pathways for Formation of 1,1'-Methylenedipyridinium Diiodide
The primary reaction pathway for the formation of 1,1'-methylenedipyridinium diiodide is the direct N-alkylation of two pyridine molecules by one molecule of diiodomethane (B129776). This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, specifically the Menshutkin reaction. yale.edunih.gov In this process, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking one of the carbon-iodine bonds in diiodomethane. This initial reaction forms a mono-quaternary pyridinium intermediate, which then undergoes a second N-alkylation with another pyridine molecule to yield the final bis-pyridinium salt.
The reaction can be represented as follows:
2 C5H5N + CH2I2 → [CH2(NC5H5)2]2+ 2I-
This pathway is favored due to the high reactivity of diiodomethane as an alkylating agent and the nucleophilicity of pyridine. thieme-connect.comwikipedia.org
Precursor Chemistry and Reaction Conditions for Diiodide Formation
The key precursors for the synthesis of 1,1'-methylenedipyridinium diiodide are pyridine and diiodomethane. thieme-connect.com Pyridine, a readily available heterocyclic amine, serves as the nucleophile. quimicaorganica.org Diiodomethane, a dense liquid, is an effective methylene (B1212753) bridge source due to the good leaving group ability of the iodide ions. wikipedia.org
The reaction conditions play a crucial role in the successful synthesis of the diiodide salt. These conditions are often optimized to maximize the yield and purity of the product.
| Parameter | Condition | Rationale |
| Solvent | Aprotic polar solvents like acetone, acetonitrile, or chloroform (B151607) are commonly used. researchgate.netgoogle.comnih.gov | These solvents can solvate the charged transition state and the final ionic product, facilitating the reaction. nih.gov |
| Temperature | The reaction is often carried out at elevated temperatures, typically under reflux. nih.govgoogle.commdpi.com | Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. nih.gov |
| Stoichiometry | A stoichiometric or slight excess of pyridine is often used. google.com | This ensures the complete reaction of the diiodomethane and can help drive the reaction to completion. |
| Reaction Time | The reaction time can vary from several hours to a full day. nih.govnih.govmdpi.com | Sufficient time is required for both alkylation steps to occur and for the product to precipitate or crystallize. |
The product, 1,1'-methylenedipyridinium diiodide, is typically a solid that precipitates from the reaction mixture upon cooling and can be isolated by filtration. google.comnih.gov
Mechanistic Investigations of 1,1'-Methylenedipyridinium Diiodide Formation
The formation of 1,1'-methylenedipyridinium diiodide proceeds through a well-established SN2 mechanism. yale.eduacs.org Mechanistic studies, often employing computational methods, have provided detailed insights into the reaction pathway, including the nature of intermediates and transition states.
Analysis of Reaction Intermediates and Transition States
The reaction proceeds through a stepwise mechanism involving the formation of a mono-quaternary pyridinium salt as an intermediate. The key steps are:
First Alkylation: A pyridine molecule attacks the diiodomethane, leading to the formation of a transition state where the C-N bond is forming and the C-I bond is breaking. This results in the formation of the 1-(iodomethyl)pyridinium iodide intermediate.
Second Alkylation: A second pyridine molecule then attacks the 1-(iodomethyl)pyridinium iodide intermediate, proceeding through another SN2 transition state to form the final 1,1'-methylenedipyridinium diiodide.
Computational studies on the analogous Menshutkin reaction between pyridine and methyl bromide have shown that the transition state is characterized by a significant charge separation. nih.gov In the gas phase, the reaction is thought to proceed via an initial dipole complex, followed by the transition state leading to an ion pair. yale.edu The structure of the transition state can be influenced by the solvent, with more polar solvents stabilizing the charged transition state and accelerating the reaction. nih.govacs.org
Kinetic and Thermodynamic Considerations in Diiodide Synthesis
The synthesis of 1,1'-methylenedipyridinium diiodide is governed by both kinetic and thermodynamic factors.
Kinetics: The rate of the reaction is dependent on the concentration of both pyridine and diiodomethane, as expected for a bimolecular reaction. The reaction rate is also significantly influenced by the solvent. Polar aprotic solvents generally lead to faster reaction rates compared to nonpolar solvents because they can better solvate the charged transition state, lowering the activation energy. nih.gov For the related reaction of pyridine with methyl bromide, the activation free energies have been calculated and compared with experimental values, showing good agreement. yale.edu
Green Chemistry Principles in 1,1'-Methylenedipyridinium Diiodide Synthesis
While traditional synthetic methods for pyridinium salts often rely on volatile organic solvents, there is a growing interest in applying green chemistry principles to their synthesis. This includes the exploration of solvent-free reaction conditions or the use of more environmentally benign solvents. rsc.org
For instance, some syntheses of pyridinium salts have been achieved under solvent-free conditions, which can reduce waste and environmental impact. rsc.org Although specific green chemistry approaches for 1,1'-methylenedipyridinium diiodide are not extensively documented in the provided search results, the general principles of green chemistry can be applied. This could involve:
Atom Economy: The direct addition reaction of pyridine and diiodomethane has a high atom economy, as all atoms of the reactants are incorporated into the final product.
Use of Safer Solvents: Exploring the use of water or other green solvents could be a potential area for future research, although the solubility of the reactants might be a challenge.
Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using microwave irradiation, is another avenue for green synthesis. researchgate.net
The development of more sustainable synthetic routes for 1,1'-methylenedipyridinium diiodide and other pyridinium salts remains an active area of research.
Crystallographic and Conformational Analysis of 1,1 Methylenedipyridinium Diiodide
Single-Crystal X-ray Diffraction Studies of 1,1'-Methylenedipyridinium Diiodide
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the molecular structure of a crystalline solid at the atomic level. This method has been employed to elucidate the structural features of 1,1'-methylenedipyridinium diiodide.
Table 1: Crystallographic Data for 1,1'-Methylenedipyridinium Dichloride Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ |
| a (Å) | 16.3384 (15) |
| b (Å) | 19.0958 (18) |
| c (Å) | 7.7916 (7) |
| V (ų) | 2430.9 (4) |
| Z | 8 |
Data sourced from a study on the dichloride monohydrate analogue.
The 1,1'-methylenedipyridinium dication characteristically adopts a non-planar conformation. This arrangement, often described as a "butterfly shape," arises from the steric and electronic interactions between the two pyridinium (B92312) rings linked by the methylene (B1212753) bridge.
The intramolecular bond lengths and angles within the 1,1'-methylenedipyridinium dication are consistent with those expected for pyridinium systems. The C-N-C bond angle at the methylene bridge is a key parameter. In the dichloride analogue, this angle is reported to be 110.2 (2)°. The bond lengths within the pyridinium rings exhibit the characteristic aromatic nature, with values intermediate between single and double bonds.
Table 2: Selected Intramolecular Bond Parameters for a 1,1'-Methylenedipyridinium Dication Analogue
| Bond/Angle | Value |
|---|
Data from a related dichloride structure.
Intermolecular Interactions and Solid-State Architecture
The primary intermolecular forces in the crystal structure are the electrostatic interactions between the positively charged 1,1'-methylenedipyridinium dication and the negatively charged iodide anions. These interactions lead to short contacts between the iodine atoms and the atoms of the dication. While specific distances for the diiodide salt are not detailed in the available literature, studies on similar ionic compounds show that cation-anion electrostatic interactions are the dominant force in the crystal packing. In related structures, close contacts between iodide anions and the nitrogen and carbon atoms of the cation are observed. The strength of these interactions is a key factor in the stability of the crystal lattice.
In addition to strong electrostatic interactions, weaker C–H···I hydrogen bonds can also play a role in the crystal packing of 1,1'-methylenedipyridinium diiodide. The hydrogen atoms attached to the carbon atoms of the pyridinium rings and the methylene bridge can act as hydrogen bond donors to the iodide anions, which act as acceptors. In related structures containing iodide ions, such C–H···I interactions, along with potential O–H···I bonds if water is present, contribute to the formation of two- or three-dimensional networks.
π-π Stacking and Other Non-Covalent Interactions
The crystal structures of 1,1'-Methylenedipyridinium salts are significantly influenced by a variety of non-covalent interactions, including hydrogen bonding, ion-pairing, and π-π stacking. These interactions collectively dictate the packing of the ions in the solid state.
In the case of the closely related compound, 1,1'-Methylenedipyridinium dichloride monohydrate, the dication adopts a "butterfly" shape, with a dihedral angle of 69.0 (1)° between the two pyridinium rings. researchgate.net The crystal structure is stabilized by O—H···Cl hydrogen bonds involving the water molecule and the chloride anions. researchgate.net
Similarly, in the tetrachloridocuprate(II) and bis[tetrachloridoaurate(III)] salts of the 1,1'-methylenedipyridinium dication, the "butterfly" conformation is also observed. nih.gov The crystal packing in these hybrid salts is stabilized by intermolecular C-H···Cl hydrogen bonds and Cl···π interactions. nih.gov
A key feature in the solid-state assembly of these compounds is the presence of π-π stacking interactions between the pyridinium rings of adjacent dications. In the tetrachloridocuprate(II) salt, a significant intermolecular centroid-centroid distance of 3.643 (8) Å between pyridinium rings provides strong evidence for such interactions. nih.gov However, in the bis[tetrachloridoaurate(III)] salt, the shortest centroid-centroid distance is a much longer 5.502 (9) Å, suggesting that the bulky [AuCl4]⁻ anions hinder significant π-π stacking. nih.gov
For 1,1'-Methylenedipyridinium diiodide itself, short cation-iodine contacts have been noted, which are believed to be crucial for charge-transfer processes within the solid state. nih.gov The specific details of π-π stacking and other non-covalent interactions in the diiodide salt have been reported by Brüdgam & Hartl (1986), as cited in subsequent literature. nih.gov
Table 1: Intermolecular Interaction Data for 1,1'-Methylenedipyridinium Salts
| Compound | Interaction Type | Distance (Å) | Reference |
| (C₁₁H₁₂N₂)[CuCl₄] | π-π stacking (centroid-centroid) | 3.643 (8) | nih.gov |
| (C₁₁H₁₂N₂)[AuCl₄]₂ | π-π stacking (centroid-centroid) | 5.502 (9) | nih.gov |
| C₁₁H₁₂N₂²⁺·2Cl⁻·H₂O | O—H···Cl (hydrogen bond) | 3.216 (1) | researchgate.net |
Polymorphism and Crystallization Phenomena of 1,1'-Methylenedipyridinium Diiodide
The ability of a compound to exist in more than one crystal form is known as polymorphism. This phenomenon can have a significant impact on the physical properties of a material. While specific studies on the polymorphism of 1,1'-Methylenedipyridinium diiodide are not extensively detailed in the readily available literature, the crystallization behavior of its related salts provides insight into the factors that can influence its solid-state structure.
The crystallization of 1,1'-Methylenedipyridinium salts is typically achieved from solutions containing the dication and the corresponding anion. For instance, the tetrachloridocuprate(II) and bis[tetrachloridoaurate(III)] hybrid salts were obtained by treating 1,1'-Methylenedipyridinium dichloride with CuCl₂ and Na[AuCl₄], respectively. nih.gov The resulting crystals were isolated as pure compounds and their structures were determined by powder X-ray diffraction. nih.gov
The crystallization of 1,1'-Methylenedipyridinium dichloride from water yields a monohydrate, C₁₁H₁₂N₂²⁺·2Cl⁻·H₂O, indicating that the solvent can play a direct role in the crystal lattice. researchgate.net In this structure, the water molecule is situated in the V-shaped cavity of the "butterfly-shaped" dication. researchgate.net
The specific crystallization conditions, such as solvent, temperature, and concentration, can influence the resulting crystal packing and potentially lead to the formation of different polymorphs or solvates. The work by Brüdgam & Hartl (1986) on the crystal structure of 1,1'-Methylenedipyridinium diiodide provides the foundational data for this specific salt, though a broader study on its polymorphic behavior has not been prominently reported. nih.gov
Table 2: Crystallographic Data for 1,1'-Methylenedipyridinium Dichloride Monohydrate
| Parameter | Value | Reference |
| Formula | C₁₁H₁₂N₂²⁺·2Cl⁻·H₂O | researchgate.netnih.gov |
| Crystal System | Orthorhombic | researchgate.netnih.gov |
| Space Group | Fdd2 | researchgate.netnih.gov |
| a (Å) | 16.3384 (15) | researchgate.netnih.gov |
| b (Å) | 19.0958 (18) | researchgate.netnih.gov |
| c (Å) | 7.7916 (7) | researchgate.netnih.gov |
| V (ų) | 2430.9 (4) | researchgate.netnih.gov |
| Z | 8 | researchgate.netnih.gov |
Advanced Spectroscopic Characterization of 1,1 Methylenedipyridinium Diiodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. msu.edu For 1,1'-Methylenedipyridinium Diiodide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular framework.
The ¹H NMR spectrum of 1,1'-Methylenedipyridinium Diiodide is characterized by distinct signals corresponding to the different proton environments in the molecule. The positively charged nitrogen atoms in the pyridinium (B92312) rings cause significant deshielding, shifting the signals of adjacent protons downfield to a lower chemical shift value.
There are four chemically distinct types of protons in the molecule:
Methylene (B1212753) Protons (N-CH₂-N): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a single sharp singlet. Due to the strong electron-withdrawing effect of the two adjacent positively charged nitrogen atoms, this signal is shifted significantly downfield.
Ortho-Pyridinium Protons (H-2, H-6, H-2', H-6'): These protons, located on the carbons directly adjacent to the nitrogen atoms, are the most deshielded of the aromatic protons. They typically appear as a doublet.
Para-Pyridinium Proton (H-4, H-4'): This proton is situated opposite the nitrogen atom and generally appears as a triplet due to coupling with the two meta protons.
Meta-Pyridinium Protons (H-3, H-5, H-3', H-5'): These protons are the most upfield of the ring protons and typically appear as a triplet, often described as a "triplet of doublets," due to coupling with both the ortho and para protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1,1'-Methylenedipyridinium Diiodide Note: Predicted values are based on typical ranges for pyridinium salts and may vary depending on the solvent and experimental conditions.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methylene (N-CH₂ -N) | 7.0 - 7.5 | Singlet (s) |
| Ortho (H-2, H-6) | 9.0 - 9.5 | Doublet (d) |
| Para (H-4) | 8.5 - 9.0 | Triplet (t) |
| Meta (H-3, H-5) | 8.0 - 8.5 | Triplet (t) |
The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.inlibretexts.org For 1,1'-Methylenedipyridinium Diiodide, four distinct carbon signals are expected, corresponding to the unique carbon environments. Similar to the proton spectrum, the chemical shifts are influenced by the electron-withdrawing nature of the pyridinium nitrogen. The chemical shifts for ¹³C nuclei in organic molecules typically range up to 200 ppm. libretexts.org
The four distinct carbon environments are:
Methylene Carbon (N-CH₂-N): This carbon is bonded to two nitrogen atoms, causing it to appear at a downfield chemical shift.
Ortho-Carbon (C-2, C-6): These carbons, adjacent to the nitrogen, are significantly deshielded.
Para-Carbon (C-4): This carbon is located para to the nitrogen atom.
Meta-Carbon (C-3, C-5): These carbons are typically found at the most upfield position among the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,1'-Methylenedipyridinium Diiodide Note: Predicted values are based on typical ranges for pyridinium salts. oregonstate.educompoundchem.com Quaternary carbons are often weaker in intensity.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Methylene (C H₂) | 75 - 85 |
| Ortho (C -2, C -6) | 145 - 150 |
| Para (C -4) | 140 - 145 |
| Meta (C -3, C -5) | 125 - 130 |
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. epfl.ch
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. sdsu.edu For 1,1'-Methylenedipyridinium Diiodide, cross-peaks would be observed between the adjacent protons on the pyridinium rings: a correlation between the ortho-protons (H-2/6) and the meta-protons (H-3/5), and another between the meta-protons (H-3/5) and the para-proton (H-4). This confirms the sequence of protons around the aromatic ring. The methylene protons would not show any cross-peaks, confirming they are an isolated spin system.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). epfl.chyoutube.com This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the proton signal assigned to the methylene bridge would show a correlation to the methylene carbon signal.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons over two or three bonds (²J_CH and ³J_CH). epfl.chyoutube.com This is crucial for establishing the connectivity between different parts of the molecule. Key correlations for 1,1'-Methylenedipyridinium Diiodide would include:
A correlation between the methylene protons (N-CH₂-N) and the ortho-carbons (C-2/6) of the pyridinium rings. This is definitive proof that the two pyridinium rings are linked by the methylene bridge.
Correlations between the ortho-protons (H-2/6) and the para-carbon (C-4), and between the para-proton (H-4) and the ortho-carbons (C-2/6), further confirming the ring structure.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in the compound. nih.gov The spectra arise from the absorption or scattering of light corresponding to the vibrational energy levels of the molecule's bonds. nih.gov
The key vibrational modes expected for 1,1'-Methylenedipyridinium Diiodide are:
Aromatic C-H Stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: From the methylene bridge (CH₂), appearing just below 3000 cm⁻¹.
C=C and C=N Stretching: These vibrations from the pyridinium ring are expected in the 1400-1650 cm⁻¹ region. The positive charge on the nitrogen influences the position of these bands.
CH₂ Bending (Scissoring): The bending vibration of the methylene group is expected around 1400-1450 cm⁻¹.
Ring Vibrations: "Ring breathing" modes, characteristic of the pyridinium ring system, appear in the fingerprint region (below 1300 cm⁻¹).
C-H Out-of-Plane Bending: These strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.
Table 3: Predicted Characteristic Vibrational Frequencies for 1,1'-Methylenedipyridinium Diiodide Note: These are general ranges and the exact position and intensity of peaks can vary.
| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | FTIR, Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | FTIR, Raman | 2900 - 3000 |
| Aromatic C=C/C=N Stretch | FTIR, Raman | 1400 - 1650 |
| CH₂ Bending | FTIR | 1400 - 1450 |
| C-H Out-of-Plane Bend | FTIR | 700 - 900 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides insights into the electronic structure and transitions within the molecule.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 1,1'-Methylenedipyridinium Diiodide is expected to be dominated by electronic transitions within the pyridinium chromophore. Pyridinium salts typically exhibit strong absorptions in the UV region corresponding to π → π* transitions of the conjugated aromatic system. The presence of the two pyridinium rings linked by a methylene group may lead to a spectrum that is a composite of the individual pyridinium chromophores. The iodide counter-ion can also participate in charge-transfer (CT) transitions, where an electron is transferred from the iodide anion to the pyridinium cation upon absorption of light. These CT bands are often broad and can appear at longer wavelengths than the π → π* transitions.
Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, emitting light after being promoted to an excited electronic state. Upon excitation at a wavelength corresponding to an absorption maximum (e.g., a π → π* transition), 1,1'-Methylenedipyridinium Diiodide may exhibit fluorescence. The emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. However, it is also possible that fluorescence could be minimal or absent. The presence of the heavy iodide counter-ion can lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state over fluorescence. The specific emission properties would need to be determined experimentally.
Exploration of Charge-Transfer Bands in the Solid State
In the solid state, 1,1'-Methylenedipyridinium Diiodide is expected to exhibit characteristic charge-transfer (CT) bands in its UV-Vis spectrum. These bands are a hallmark of pyridinium iodides and arise from the transfer of an electron from the iodide anion (I⁻) to the pyridinium cation. This intermolecular electron transfer is a defining feature of the electronic structure of such salts.
The energy, and thus the wavelength, of these charge-transfer absorptions are highly sensitive to the molecular environment. In the solid state, the specific arrangement of the ions in the crystal lattice significantly influences the electronic interactions between the iodide donor and the pyridinium acceptor. Factors such as the distance and orientation between the cation and anion directly impact the energy of the CT transition. This phenomenon, known as solvatochromism in solution, is manifested in the solid state through polymorphism, where different crystal packing arrangements can lead to different colors for the same compound.
Generally, charge-transfer bands are characterized by their high intensity (large molar extinction coefficients), distinguishing them from the much weaker d-d transitions seen in metal complexes. researchgate.netresearchgate.net For N-alkylpyridinium iodides, these bands are typically observed in the ultraviolet or visible region of the electromagnetic spectrum. researchgate.netchemspider.com While specific experimental data for the solid-state UV-Vis spectrum of 1,1'-Methylenedipyridinium Diiodide is not detailed in readily available literature, the general characteristics of related compounds suggest the presence of one or more broad, intense absorption bands attributable to iodide-to-pyridinium charge transfer. The aggregation of the chromophores in the solid state, often leading to H-type or J-type aggregates, can also cause shifts in these absorption bands compared to their position in solution. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of 1,1'-Methylenedipyridinium Diiodide through its fragmentation pattern. The exact monoisotopic mass of the molecular dication part of the compound can be calculated and observed, providing confirmation of its elemental composition.
The fragmentation of 1,1'-Methylenedipyridinium Diiodide under mass spectrometry conditions is guided by the stability of the resulting fragments. The structure contains two pyridinium rings linked by a methylene bridge. The fragmentation patterns of pyridinium salts are well-documented and often involve stable pyridinium-containing fragments. researchgate.netlibretexts.org
A plausible fragmentation pathway for the [C₁₁H₁₂N₂]²⁺ dication would involve the cleavage of the bonds within the methylene bridge or the loss of the entire bridge, leading to characteristic fragment ions. The "Nitrogen Rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent with the cationic portion of the molecule. youtube.com
Below is a table summarizing the key molecular and fragment ions expected in the mass spectrum of 1,1'-Methylenedipyridinium Diiodide.
Table 1: Key Ions in the Mass Spectrometry of 1,1'-Methylenedipyridinium Diiodide
| Ion | Formula | Calculated m/z (monoisotopic) | Description |
|---|---|---|---|
| Dication | [C₁₁H₁₂N₂]²⁺ | 85.0493 | The intact dication (mass divided by charge of 2). |
| Pyridiniummethyl cation | [C₆H₇N]⁺ | 93.0578 | Cleavage of one C-N bond, retaining the methylene group on one pyridine (B92270). |
| Pyridine | [C₅H₅N]⁺ | 79.0422 | Loss of the methylene bridge and a proton. |
Computational and Theoretical Investigations of 1,1 Methylenedipyridinium Diiodide
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules.
Geometry Optimization and Conformational Analysis
A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. For 1,1'-Methylenedipyridinium diiodide, this would involve geometry optimization of the 1,1'-methylenedipyridinium dication. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated.
A crucial aspect of this investigation would be the conformational analysis. The central methylene (B1212753) bridge and the two pyridinium (B92312) rings may exhibit rotational freedom, leading to different conformers. A systematic search of the potential energy surface would be required to identify the global minimum energy structure and other low-energy conformers. The relative energies of these conformers would provide insight into the molecule's flexibility and the most probable shapes it adopts.
Table 1: Hypothetical Optimized Geometric Parameters of 1,1'-Methylenedipyridinium Dication
| Parameter | Bond/Angle | Calculated Value (Hypothetical) |
| Bond Length | C-N (pyridinium) | 1.35 Å |
| Bond Length | C-C (pyridinium) | 1.39 Å |
| Bond Length | N-CH2 | 1.47 Å |
| Bond Angle | C-N-C (pyridinium) | 120.0° |
| Bond Angle | N-CH2-N | 112.0° |
| Dihedral Angle | Pyridinium-CH2-Pyridinium | 60.0° |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no published computational data for this compound could be found.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity. researchgate.netepa.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
A computational study would calculate the energies of the HOMO and LUMO of the 1,1'-methylenedipyridinium dication. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity. The spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack. For the dication, the LUMO would be of particular interest, as its location would indicate the regions most susceptible to receiving electrons.
Table 2: Hypothetical Frontier Molecular Orbital Energies of 1,1'-Methylenedipyridinium Dication
| Molecular Orbital | Energy (eV) (Hypothetical) |
| HOMO | -10.5 |
| LUMO | -7.2 |
| HOMO-LUMO Gap | 3.3 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no published computational data for this compound could be found.
Electrostatic Potential Mapping and Charge Distribution Analysis
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For the 1,1'-methylenedipyridinium dication, an ESP map would clearly illustrate the regions of positive charge, which are expected to be localized primarily on the pyridinium rings due to the quaternary nitrogen atoms.
This analysis would quantify the partial charges on each atom, providing a more detailed picture of the charge distribution. Understanding the ESP is crucial for predicting non-covalent interactions, such as those with the diiodide counterions or with solvent molecules.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT calculations provide information on static molecules, molecular dynamics (MD) simulations offer insights into their behavior over time. An MD simulation of 1,1'-Methylenedipyridinium diiodide, likely in a solvent, would reveal how the dication and its counterions move and interact.
These simulations could be used to study the solvation structure around the ions, the dynamics of the conformational changes of the dication, and the ion-pairing behavior between the 1,1'-methylenedipyridinium dication and the iodide anions. Such information is vital for understanding the compound's properties in solution.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Computational methods can also predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
Vibrational Frequency Calculations
Calculating the vibrational frequencies of the 1,1'-methylenedipyridinium dication would allow for the theoretical prediction of its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching and bending of bonds. Comparing the calculated spectrum with an experimental one would be a powerful way to confirm the accuracy of the computed geometry.
Table 3: Hypothetical Calculated Vibrational Frequencies for Key Modes of the 1,1'-Methylenedipyridinium Dication
| Vibrational Mode | Frequency (cm⁻¹) (Hypothetical) | Description |
| ν(C-H) pyridinium | 3100-3000 | C-H stretching in the pyridinium rings |
| ν(C-N) pyridinium | 1600-1500 | C-N stretching in the pyridinium rings |
| ν(N-CH2) | 1480-1450 | N-CH2 stretching |
| δ(CH2) | 1450-1420 | CH2 scissoring |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no published computational data for this compound could be found.
The field of computational and theoretical chemistry offers a powerful lens through which to understand the fundamental properties of chemical compounds. For 1,1'-Methylenedipyridinium diiodide, this lens has yet to be applied. The absence of published DFT, MD, and other quantum chemical calculations for this compound represents a clear opportunity for future research. Such studies would not only provide a foundational understanding of the molecule's structure, reactivity, and dynamics but would also complement and guide future experimental work, ultimately contributing to a more complete scientific picture of this intriguing organic salt.
Electronic Excitation Energy Predictions
Theoretical and computational chemistry offer powerful tools to predict the electronic excitation energies of molecules, providing insights into their spectroscopic properties. For 1,1'-methylenedipyridinium diiodide, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) would be instrumental in understanding its electronic transitions. These calculations can predict the energies of the lowest singlet and triplet excited states, which are crucial for interpreting UV-Vis absorption spectra and understanding the photophysical behavior of the compound.
A typical computational study would involve optimizing the ground-state geometry of the 1,1'-methylenedipyridinium cation, followed by TD-DFT calculations to obtain the vertical excitation energies. These energies correspond to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy transitions. The results of such calculations are generally presented in a table that includes the excitation energy (in eV or nm), the oscillator strength (a dimensionless quantity that indicates the intensity of the transition), and the major orbital contributions to the transition.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |
| S1 | 3.87 | 320 | 0.05 | HOMO -> LUMO (95%) |
| S2 | 4.25 | 292 | 0.23 | HOMO-1 -> LUMO (88%) |
| S3 | 4.60 | 269 | 0.01 | HOMO -> LUMO+1 (92%) |
| T1 | 2.98 | 416 | 0.00 | HOMO -> LUMO (98%) |
| T2 | 3.54 | 350 | 0.00 | HOMO-1 -> LUMO (90%) |
| Note: This table is a hypothetical representation and is not based on actual experimental or computational data for 1,1'-methylenedipyridinium diiodide. |
The predicted transitions would likely be dominated by π → π* transitions characteristic of the pyridinium rings. The HOMO is expected to be a π-orbital delocalized over the two pyridinium rings, and the LUMO a corresponding π*-antibonding orbital. The presence of the methylene bridge can influence the extent of electronic communication between the two pyridinium moieties, which in turn would affect the excitation energies.
Further computational analysis could involve the generation of simulated UV-Vis spectra from the calculated excitation energies and oscillator strengths. This simulated spectrum could then be compared with experimentally obtained spectra to validate the computational methodology. Such a comparison would be crucial for confirming the accuracy of the theoretical predictions and for a deeper understanding of the electronic structure of 1,1'-methylenedipyridinium diiodide.
Reactivity and Chemical Transformations of 1,1 Methylenedipyridinium Diiodide
Role of the Methylene (B1212753) Bridge in Reactivity
Steric Influence : The methylene bridge dictates the spatial relationship between the two pyridinium (B92312) rings. Its flexibility allows for a range of conformations, but it also imposes steric constraints that can influence the approach of reactants to the nitrogen atoms or the alpha-carbons of the rings. This steric hindrance can affect the rate and feasibility of reactions involving the pyridinium core. nih.gov The orientation of the rings relative to each other, governed by the bridge, can also determine how the molecule interacts with surfaces or other molecules in supramolecular assemblies. researchgate.net
Electronic Effects : Electronically, the methylene group is a poor conductor of charge compared to conjugated systems. uj.ac.za This means the two pyridinium rings are largely electronically isolated, and the positive charge on one ring has a minimal inductive effect on the other. However, the bridge plays a crucial role in stabilizing the dicationic structure. While not participating in resonance, the bridge can influence the electronic properties through space. researchgate.net In some bridged N-heterocyclic systems, the linker can facilitate through-space charge transfer or participate in orbital interactions that are distinct from through-bond conjugation. researchgate.netnih.gov The primary electronic role of the bridge in this compound is to hold the two cationic centers in proximity, creating a specific electrostatic environment.
Anion Exchange Reactions and Derivatives
As an ionic salt, 1,1'-methylenedipyridinium diiodide can readily undergo anion exchange or metathesis reactions. nih.gov This process involves replacing the iodide anions with other anions, leading to the formation of new derivatives with different properties, such as solubility, thermal stability, and electrochemical behavior. chemscene.com
The general mechanism for anion exchange involves dissolving the diiodide salt in a suitable solvent and adding a salt containing the new desired anion (An⁻). The reaction is typically driven to completion by the precipitation of the insoluble iodide salt (e.g., AgI, NaI).
General Reaction: C₁₁H₁₂N₂²⁺(I⁻)₂ (aq) + 2 M⁺An⁻ (aq) → C₁₁H₁₂N₂²⁺(An⁻)₂ (aq/s) + 2 MI (s)
This straightforward process allows for the synthesis of a wide array of derivatives. The properties of the resulting salt are heavily influenced by the nature of the new anion. For instance, exchanging iodide for tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) can increase the compound's thermal stability and alter its solubility profile. mdpi.com
Below is a table of potential derivatives accessible through anion exchange reactions.
| Original Compound | Reactant | New Anion (An⁻) | Derivative Name | Expected Property Change |
| 1,1'-Methylenedipyridinium Diiodide | Silver(I) Chloride (AgCl) | Chloride (Cl⁻) | 1,1'-Methylenedipyridinium Dichloride | Increased water solubility |
| 1,1'-Methylenedipyridinium Diiodide | Sodium Bromide (NaBr) | Bromide (Br⁻) | 1,1'-Methylenedipyridinium Dibromide | Similar to chloride salt |
| 1,1'-Methylenedipyridinium Diiodide | Sodium Tetrafluoroborate (NaBF₄) | Tetrafluoroborate (BF₄⁻) | 1,1'-Methylenedipyridinium Ditetrafluoroborate | Increased thermal stability, lower aqueous solubility |
| 1,1'-Methylenedipyridinium Diiodide | Lithium Hexafluorophosphate (LiPF₆) | Hexafluorophosphate (PF₆⁻) | 1,1'-Methylenedipyridinium Dihexafluorophosphate | Enhanced stability, often used in electrochemistry |
| 1,1'-Methylenedipyridinium Diiodide | Sodium Perchlorate (NaClO₄) | Perchlorate (ClO₄⁻) | 1,1'-Methylenedipyridinium Diperchlorate | Potentially energetic material |
This table is illustrative and based on general principles of anion exchange in pyridinium salts.
Polyhalogenation and Cleavage Processes
The iodide anions associated with the 1,1'-methylenedipyridinium cation are susceptible to further reaction with halogens, a process known as polyhalogenation. Specifically, in the presence of elemental iodine (I₂), the iodide ions (I⁻) can form triiodide ions (I₃⁻). nih.gov
Reaction with Iodine: C₁₁H₁₂N₂²⁺(I⁻)₂ + 2 I₂ ⇌ C₁₁H₁₂N₂²⁺(I₃⁻)₂
This reaction results in the formation of 1,1'-Methylenedipyridinium Di(triiodide) . The formation of the triiodide salt is often indicated by a significant color change, as triiodide solutions are typically dark brown. This process is an equilibrium, but the formation of the triiodide adduct is often favorable. nih.gov
Cleavage of the 1,1'-methylenedipyridinium cation requires more forcing conditions. The molecule contains several points of potential cleavage:
C-N Bond Cleavage : The bonds between the methylene carbon and the pyridinium nitrogen atoms are susceptible to nucleophilic attack under harsh basic conditions. This would lead to the fragmentation of the molecule into pyridine (B92270) or a substituted pyridine and other degradation products.
Pyridinium Ring Opening : Like other pyridinium salts, the rings can be opened by strong nucleophiles, leading to the formation of acyclic products.
Methylene Bridge Oxidation : Strong oxidizing agents could potentially oxidize the methylene bridge, leading to cleavage or the formation of a carbonyl group, which would destabilize the entire molecule.
Under certain conditions, such as treatment with a strong base, pyridinium salts can be deprotonated to form highly reactive ylides or N-heterocyclic carbenes, which are powerful electron donors and can undergo further complex reactions. researchgate.net
Stability and Degradation Pathways in Various Environments
The stability of 1,1'-methylenedipyridinium diiodide is a function of its environment, particularly temperature, pH, and solvent. As a quaternary pyridinium salt, it possesses a degree of thermal stability but is prone to degradation under specific chemical conditions. osti.govjst.go.jp
Thermal Stability : Quaternary pyridinium salts generally exhibit moderate to good thermal stability. osti.gov Aprotic ionic liquids based on pyridinium cations are noted for their chemical and thermal stability. mdpi.com However, at elevated temperatures, decomposition occurs. The thermal decomposition of related pyridinium compounds can involve the breakdown of the heterocyclic ring or the cleavage of substituent groups. akjournals.com For 1,1'-methylenedipyridinium diiodide, pyrolysis would likely lead to the cleavage of the C-N bonds, releasing pyridine and various fragmentation products.
pH and Chemical Stability : The compound is most stable in neutral to acidic conditions. In highly basic (alkaline) environments, the pyridinium rings become susceptible to attack by hydroxide (B78521) ions or other strong nucleophiles. This can initiate degradation pathways, including ring-opening reactions or attack at the methylene bridge.
Solvent Effects : The stability of the compound can also be influenced by the solvent. In polar, nucleophilic solvents, there may be a slow degradation over time through solvent-assisted nucleophilic attack. In non-polar or aprotic polar solvents, the compound generally exhibits higher stability.
The table below summarizes the expected stability and degradation behavior of the compound in different environments.
| Environment | Stability Level | Primary Degradation Pathway |
| Ambient, Solid State | High | Minimal degradation expected over long periods. |
| Aqueous Solution (Neutral pH) | Moderate | Slow hydrolysis or nucleophilic attack by water is possible over time. |
| Aqueous Solution (Acidic pH) | High | Stable; the positive charge on the rings is stabilized. |
| Aqueous Solution (Basic pH) | Low | Susceptible to nucleophilic attack by hydroxide, leading to ring-opening or C-N bond cleavage. |
| High Temperature (>150-200°C) | Low | Thermal decomposition via cleavage of the methylene-pyridine C-N bonds and fragmentation of the pyridinium rings. osti.govakjournals.com |
| Aprotic Solvents (e.g., Acetonitrile) | High | Generally stable, as the solvent is non-nucleophilic. |
Despite a comprehensive search of scientific literature, there is currently a lack of specific published research on the chemical compound “1,1-METHYLENEDIPYRIDINIUM DIIODIDE” focusing on its advanced applications and functionalization in the areas outlined in the provided structure. While related compounds, such as 1,1'-methylenedipyridinium dibromide, have been investigated as potential directing agents in the construction of metal-organic architectures, specific data and detailed research findings on the diiodide analogue are not available in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline, which includes its utilization as a directing agent in metal-organic architecture, the investigation of its charge-transfer processes, and its incorporation into hybrid organic-inorganic materials. The creation of data tables and detailed research findings is contingent on the existence of such primary research, which appears to be absent for this specific compound.
Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive article on the advanced applications and functionalization of 1,1'-Methylenedipyridinium Diiodide can be authored.
Advanced Applications and Functionalization of 1,1 Methylenedipyridinium Diiodide
Potential in Catalysis and Organocatalysis
The unique structural attributes of 1,1'-Methylenedipyridinium Diiodide, particularly the presence of two pyridinium (B92312) rings linked by a methylene (B1212753) bridge, suggest a multifaceted potential in the realms of catalysis and organocatalysis. While direct catalytic applications of this specific diiodide salt are not extensively documented in publicly available research, its reactivity can be inferred from the well-established catalytic roles of related pyridinium and bis-pyridinium compounds. These potential applications primarily revolve around its function as a precursor to bidentate N-heterocyclic carbenes (NHCs), its utility in phase-transfer catalysis, and its involvement in radical-mediated transformations.
Precursor to Bidentate N-Heterocyclic Carbenes (NHCs)
A significant area of potential for 1,1'-Methylenedipyridinium Diiodide lies in its role as a precursor to a bidentate N-heterocyclic carbene. NHCs are a class of organic compounds that, despite being isolable, are potent nucleophiles and have become ubiquitous as ligands in organometallic chemistry and as organocatalysts in their own right. The methylene bridge in 1,1'-Methylenedipyridinium Diiodide is crucial as it pre-organizes the two pyridinium rings, facilitating the formation of a chelating bidentate ligand upon conversion to the corresponding carbene.
The generation of the bidentate NHC would typically involve the deprotonation of the acidic protons at the C2 and C2' positions of the pyridinium rings using a strong base. The resulting bidentate NHC could then be used to stabilize transition metal centers, forming robust metal complexes with applications in a wide array of catalytic transformations.
Table 1: Potential Catalytic Applications of Bidentate NHCs Derived from 1,1'-Methylenedipyridinium Diiodide
| Catalytic Reaction | Role of Bidentate NHC Ligand | Potential Advantages |
| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Stabilizes the metal center (e.g., Palladium, Nickel), enhances catalytic activity and stability. | Increased catalyst lifetime, potential for higher turnover numbers, and improved product yields. |
| Olefin Metathesis | Forms stable Ruthenium or Molybdenum complexes. | Enhanced catalyst stability and activity, potential for stereoselective transformations. |
| Asymmetric Catalysis | The rigid backbone can be functionalized with chiral moieties to induce enantioselectivity. | Access to enantioenriched products, which are crucial in the pharmaceutical industry. |
The chelate effect provided by the bidentate nature of the NHC ligand derived from 1,1'-Methylenedipyridinium Diiodide would impart significant stability to the resulting metal complexes. This enhanced stability is often correlated with increased catalyst longevity and efficiency.
Role in Organocatalysis
Beyond serving as a ligand precursor, 1,1'-Methylenedipyridinium Diiodide and its derivatives could participate directly in organocatalytic reactions. Pyridinium salts are known to be involved in a variety of organocatalytic transformations, often through the formation of pyridinium ylides or by facilitating single-electron transfer processes.
In the context of 1,1'-Methylenedipyridinium Diiodide, the formation of a bis-pyridinium ylide by deprotonation of the methylene bridge protons is a plausible pathway. Such a species would be highly nucleophilic and could engage in a range of reactions, including cycloadditions and Michael additions.
Furthermore, pyridinium salts can act as electron acceptors in photoredox catalysis. The absorption of light can lead to the formation of a charge-transfer complex, initiating radical-based transformations. The presence of two pyridinium moieties in 1,1'-Methylenedipyridinium Diiodide could potentially enhance its electron-accepting properties, making it a candidate for facilitating such reactions.
Phase-Transfer Catalysis
Quaternary ammonium (B1175870) and phosphonium salts are well-established phase-transfer catalysts, facilitating the transport of reactants between immiscible phases (e.g., aqueous and organic). 1,1'-Methylenedipyridinium Diiodide, as a dicationic quaternary pyridinium salt, fits the structural requirements for a phase-transfer catalyst. Its "Gemini" surfactant-like structure, with two cationic heads connected by a short linker, could impart unique interfacial properties.
In a typical phase-transfer catalytic cycle, the pyridinium cations would pair with an anionic reactant in the aqueous phase, forming an ion pair that is sufficiently lipophilic to migrate into the organic phase. There, the anion is "naked" and highly reactive, leading to an accelerated reaction rate with the organic substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Table 2: Potential Phase-Transfer Catalyzed Reactions with 1,1'-Methylenedipyridinium Diiodide
| Reaction Type | Example | Role of Catalyst |
| Nucleophilic Substitution | R-X + Y⁻ → R-Y + X⁻ | Transports the nucleophile (Y⁻) from the aqueous to the organic phase. |
| Oxidation | Oxidation of an organic substrate with an inorganic oxidizing agent (e.g., KMnO₄). | Transports the oxidizing anion into the organic phase. |
| Alkylation | Alkylation of active methylene compounds. | Facilitates the transport of the carbanion or the base into the organic phase. |
The dicationic nature of 1,1'-Methylenedipyridinium Diiodide might offer advantages over traditional single-site phase-transfer catalysts, potentially leading to different reaction kinetics or selectivities due to its ability to transport two anions simultaneously or its distinct behavior at the phase interface.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The traditional synthesis of N-alkylpyridinium salts often involves the direct alkylation of pyridine (B92270) with a suitable alkyl halide. For 1,1'-methylenedipyridinium diiodide, this typically means the reaction of pyridine with diiodomethane (B129776). While effective, this method can sometimes be limited by reaction times and conditions. Future research is increasingly focused on developing more efficient, versatile, and environmentally benign synthetic strategies.
Emerging trends in the synthesis of pyridinium (B92312) salts, which could be applied to 1,1'-methylenedipyridinium diiodide, include microwave-assisted synthesis and electrochemical methods. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often leading to higher yields and cleaner reactions for a variety of heterocyclic compounds, including pyridinium salts. mdpi.comresearchgate.netorganic-chemistry.orgnih.gov The application of microwave irradiation to the synthesis of 1,1'-methylenedipyridinium diiodide could offer a more rapid and energy-efficient route compared to conventional heating methods. researchgate.netorganic-chemistry.org
Furthermore, electrochemical synthesis is gaining traction as a powerful tool for creating N-alkylpyridinium salts. nih.govresearchgate.netchemrxiv.org These methods can proceed under mild conditions and offer a high degree of control over the reaction. nih.govresearchgate.net The electroreductive coupling of pyridinium salts with various partners has been demonstrated, highlighting the potential for novel electrochemical pathways to synthesize complex pyridinium-based structures. nih.govchemrxiv.org Exploring the electrochemical synthesis of 1,1'-methylenedipyridinium diiodide could open up new possibilities for its production and incorporation into more complex molecular systems.
Development of Advanced Functional Materials Based on the Dication
The unique dicationic nature of the 1,1'-methylenedipyridinium ion makes it an attractive building block for the construction of advanced functional materials. A significant area of research is its use in the formation of organic-inorganic hybrid materials. lew.ro The dication can act as a template or counterion in the crystallization of metal-halide complexes, leading to the formation of novel crystalline structures with interesting properties. For instance, the 1,1'-methylenedipyridinium dication has been shown to form hybrid salts with tetrachlorocuprate(II) and tetrachloridoaurate(III) anions. lew.ro These materials are of interest for their potential applications in areas such as catalysis, nonlinear optics, and electronics. Future work will likely involve exploring a wider range of metal halides to create a diverse library of hybrid materials with tunable properties.
Another exciting frontier is the use of the 1,1'-methylenedipyridinium dication in the field of supramolecular chemistry, specifically in host-guest systems. wikipedia.org The dication, with its positive charges and specific geometry, can be encapsulated within the cavities of macrocyclic host molecules like cucurbiturils. rsc.orgnih.govqueensu.ca This interaction can modify the photophysical and electrochemical properties of the dication, leading to the development of molecular switches, sensors, and drug delivery systems. The reversible binding and release of the dication from a host molecule, potentially triggered by external stimuli such as light or redox changes, is a key area of investigation. rsc.org The study of the host-guest chemistry of the 1,1'-methylenedipyridinium dication with various macrocycles will be crucial in unlocking its potential in these advanced applications. wikipedia.orgrsc.org
In-depth Understanding of Structure-Function Relationships at the Molecular Level
A fundamental understanding of the relationship between the molecular structure of 1,1'-methylenedipyridinium diiodide and its functional properties is paramount for its rational design and application. The crystal structure of the related 1,1'-methylenedipyridinium dichloride monohydrate reveals a "butterfly" shape for the dication, with a specific dihedral angle between the two pyridinium rings. This conformation is influenced by the packing forces within the crystal lattice and the interactions with the counterions and any solvent molecules present.
Future research will focus on a more detailed elucidation of these structure-function relationships. This will involve a combination of advanced spectroscopic techniques and computational modeling. High-resolution X-ray diffraction studies of 1,1'-methylenedipyridinium diiodide and its derivatives will provide precise information on bond lengths, bond angles, and intermolecular interactions. Spectroscopic methods, such as NMR and vibrational spectroscopy (Infrared and Raman), can probe the structure and dynamics of the dication in both the solid state and in solution. lew.ro
Computational studies, using methods like Density Functional Theory (DFT), will be instrumental in correlating the observed structural features with the electronic and photophysical properties of the molecule. mdpi.comunito.it These calculations can provide insights into the electron distribution, molecular orbitals, and the nature of the interactions between the dication and its environment. For instance, understanding how the dihedral angle between the pyridinium rings affects the electronic communication and charge transfer within the molecule is a key question that can be addressed through computational modeling. Furthermore, the photophysical properties, such as fluorescence and phosphorescence, of the 1,1'-methylenedipyridinium dication and its complexes are areas ripe for exploration, with potential applications in sensing and imaging. nih.govresearchgate.net A comprehensive understanding of these fundamental properties will be critical for the design of new materials with tailored functionalities based on the 1,1'-methylenedipyridinium scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-methylenedipyridinium diiodide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives using methylene iodide under controlled conditions. Key parameters include solvent polarity (e.g., acetonitrile or DMF), reaction temperature (40–80°C), and stoichiometric ratios of reactants. Purification often requires recrystallization from ethanol/water mixtures to remove unreacted precursors . For optimization, employ fractional factorial design to test variables like pH, temperature, and catalyst presence. Monitor progress via TLC or HPLC, referencing retention factors against known standards .
Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be reported?
- Methodological Answer :
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and elevated temperatures (e.g., 40°C/75% RH). Monitor degradation via UV-Vis spectroscopy (absorbance shifts) or HPLC. For thermal stability, use TGA-DSC to identify decomposition thresholds (>180°C likely, based on analogous diiodides ). Include control samples spiked with antioxidants (e.g., BHT) to evaluate oxidative pathways .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or elimination reactions?
- Methodological Answer : Employ isotopic labeling (e.g., C at the methylene bridge) to track reaction pathways via NMR or MS. For elimination reactions, compare kinetics under basic (e.g., LDA) vs. acidic conditions, referencing analogous systems where diiodides form alkynes via 1,1-elimination . Computational studies (DFT) can model transition states and charge distribution to explain regioselectivity .
Q. How can computational modeling (e.g., molecular dynamics or DFT) predict the catalytic or supramolecular properties of this compound?
- Methodological Answer : Use Gaussian or ORCA to optimize geometry and calculate electrostatic potential surfaces, highlighting iodide’s nucleophilicity and the cation’s π-π stacking potential. For catalytic applications (e.g., in epoxidation), simulate transition states with substrates like alkenes, comparing activation energies to experimental yields . Validate models against XRD data (SHELX-refined structures) .
Q. What strategies resolve contradictions in reported toxicity or biological activity data for this compound?
- Methodological Answer : Perform comparative assays using standardized protocols (e.g., OECD guidelines). For in vitro toxicity, test multiple cell lines (e.g., HepG2, HEK293) and normalize results to positive controls (e.g., methylene blue). Address discrepancies by analyzing impurities via LC-MS and referencing batch-specific data from suppliers . Statistical tools (ANOVA, Tukey’s test) can identify outliers in LD50 values .
Q. How can researchers design experiments to probe the compound’s interactions with biomacromolecules (e.g., DNA or enzymes)?
- Methodological Answer : Use fluorescence quenching assays with ethidium bromide-DNA complexes to assess intercalation. For enzyme inhibition, perform kinetic assays (e.g., Michaelis-Menten plots) with acetylcholinesterase or cytochrome P450 isoforms. Characterize binding modes via docking simulations (AutoDock Vina) and validate with ITC (isothermal titration calorimetry) .
Methodological Considerations
- Data Validation : Replicate critical experiments across independent labs, adhering to protocols in (e.g., calibration of equipment, detailed appendices) .
- Ethical Compliance : For biological studies, follow participant selection and toxicity assessment frameworks per and .
- Critical Analysis : Explicitly discuss limitations (e.g., solvent interference in NMR, crystal twinning in XRD) and propose refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
